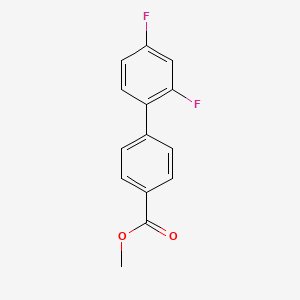

Methyl 4-(2,4-difluorophenyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(2,4-difluorophenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-9(3-5-10)12-7-6-11(15)8-13(12)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKIBABMVWKPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 4-(2,4-difluorophenyl)benzoate (CAS 268746-75-4): Properties, Synthesis, and Characterization

This guide provides an in-depth technical overview of Methyl 4-(2,4-difluorophenyl)benzoate, a fluorinated biaryl compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its structural and physicochemical properties, detail a robust synthetic protocol, discuss methods for its analytical characterization, and provide essential safety and handling guidelines.

Introduction and Overview

Methyl 4-(2,4-difluorophenyl)benzoate (CAS No. 268746-75-4) is a biaryl ester. Its structure is characterized by a methyl benzoate core linked to a 2,4-difluorophenyl group. This molecular architecture is a common motif in pharmacologically active compounds and advanced materials. The strategic incorporation of fluorine atoms is a widely used strategy in drug design to modulate electronic properties, enhance metabolic stability, and improve target binding affinity[1]. As an intermediate, this compound serves as a valuable building block for the synthesis of more complex molecular targets.

Caption: Chemical Structure of Methyl 4-(2,4-difluorophenyl)benzoate.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds such as Methyl 2,4-Difluorobenzoate[2].

| Property | Value | Source |

| CAS Number | 268746-75-4 | N/A |

| Molecular Formula | C₁₄H₁₀F₂O₂ | Computed |

| Molecular Weight | 248.23 g/mol | Computed |

| IUPAC Name | Methyl 4-(2,4-difluorophenyl)benzoate | N/A |

| Appearance | Predicted: White to off-white solid | Inferred |

| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water. | Inferred |

| Boiling Point | Not determined | N/A |

| Melting Point | Not determined | N/A |

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the two aryl rings in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions, high yields, and exceptional tolerance of various functional groups[3]. The general strategy involves coupling an aryl halide or triflate with an arylboronic acid[4][5].

Rationale and Experimental Design

The chosen pathway involves the reaction of Methyl 4-bromobenzoate with (2,4-difluorophenyl)boronic acid . This approach is selected due to the commercial availability and stability of both starting materials. A palladium catalyst, typically with phosphine ligands, facilitates the reaction in the presence of a base. The base is crucial for the transmetalation step of the catalytic cycle.

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.

Reagents and Materials:

-

Methyl 4-bromobenzoate (1.0 eq)

-

(2,4-Difluorophenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromobenzoate, (2,4-difluorophenyl)boronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 3:1 ratio). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 4-(2,4-difluorophenyl)benzoate.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the final product is essential. The following are the expected spectral characteristics based on the compound's structure and data from analogous molecules[6][7][8].

| Technique | Expected Features |

| ¹H NMR | ~3.9 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons. ~8.1-7.4 ppm (m, 7H): Complex multiplet region for the seven aromatic protons. The benzoate protons are expected to appear as two doublets (an AA'BB' system). The difluorophenyl protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. |

| ¹³C NMR | ~166 ppm: Carbonyl carbon of the ester group. ~52 ppm: Methoxy carbon (-OCH₃). ~164-159 ppm (dd): Two carbons directly bonded to fluorine, showing large C-F coupling constants. ~132-104 ppm: Multiple signals corresponding to the remaining aromatic carbons. |

| IR Spectroscopy | ~1725-1715 cm⁻¹: Strong C=O stretching vibration of the ester. ~1300-1250 cm⁻¹: C-O stretching vibration. ~1250-1100 cm⁻¹: Strong C-F stretching vibrations. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.[9][10] |

| Mass Spectrometry (EI) | m/z 248 (M⁺): Molecular ion peak corresponding to C₁₄H₁₀F₂O₂. m/z 217: Fragment corresponding to the loss of a methoxy group (-OCH₃). m/z 189: Fragment corresponding to the loss of the carbomethoxy group (-COOCH₃). |

Safety and Handling

No specific toxicological data for Methyl 4-(2,4-difluorophenyl)benzoate is available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. General safety information for related aromatic esters and fluorinated compounds should be followed[11][12].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Applications and Research Context

Methyl 4-(2,4-difluorophenyl)benzoate is primarily of interest as a synthetic intermediate. The difluorobiphenyl core is a key structural motif in various fields:

-

Pharmaceutical Development: This scaffold is present in numerous biologically active molecules. The fluorine atoms can block metabolic pathways and enhance binding to protein targets, making it a desirable feature in drug candidates[1].

-

Materials Science: Biaryl structures are fundamental to the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional polymers. The polarity and rigidity imparted by the difluoro substitution can be tuned for specific material properties.

Further derivatization, such as hydrolysis of the ester to the corresponding carboxylic acid or reduction to the alcohol, opens up a wide range of subsequent chemical transformations, making this compound a versatile starting point for discovery research.

References

-

Gautam, P., Kathe, P., & Bhanage, B. M. (2016). Supporting Information for Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. The Royal Society of Chemistry. [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Catalytic Conversion of Alcohols to Esters. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67878, Methyl 4-fluorobenzoate. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

-

National Institute of Standards and Technology. (n.d.). Methyl 4-fluorobenzoate in NIST WebBook. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(2,4-difluorophenoxy)-4-(methanesulfonamido)benzoic acid. [Link]

-

The Good Scents Company. (n.d.). Methyl 4-methyl benzoate information. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Methyl 4-vinylbenzoate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782897, Methyl 2,4-Difluorobenzoate. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-methyl-, 4-methylphenyl ester Properties. [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597641, Methyl 4-benzylbenzoate. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-, methyl ester in NIST WebBook. [Link]

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?. [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432253, Methyl 4-(methylsulfonyl)benzoate. [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

MDPI. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

-

Study.com. (n.d.). What spectral features... allow you to differentiate the product (methyl benzoate) from the starting material (benzoic acid)?. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. homework.study.com [homework.study.com]

- 9. researchgate.net [researchgate.net]

- 10. proprep.com [proprep.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Core Chemical Structure of Methyl 4-(2,4-difluorophenyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on Methyl 4-(2,4-difluorophenyl)benzoate, a pivotal intermediate in contemporary medicinal chemistry. We will dissect its structural attributes, synthesis protocols, analytical characterization, and strategic applications, providing field-proven insights for professionals engaged in drug discovery and development.

Strategic Importance in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability, lipophilicity, and target-binding affinity. The 2,4-difluorophenyl motif is a particularly valuable scaffold, and its presence in Methyl 4-(2,4-difluorophenyl)benzoate marks this compound as a highly versatile building block. This biaryl ester provides a robust platform for the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) where precise modulation of electronic and steric properties is critical for therapeutic efficacy.[1]

Core Structure and Physicochemical Profile

A foundational understanding of the molecule's properties is essential for its effective application in synthetic chemistry.

Table 1: Physicochemical Properties of Methyl 4-(2,4-difluorophenyl)benzoate

| Property | Value |

| Molecular Formula | C₁₄H₁₀F₂O₂ |

| Molecular Weight | 248.23 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 78-82 °C |

| CAS Number | 388837-53-4 |

Structural Elucidation: A Spectroscopic Approach

Confirming the identity and purity of Methyl 4-(2,4-difluorophenyl)benzoate requires a multi-faceted analytical approach.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the seven aromatic protons. A distinct singlet for the methyl ester protons (O-CH₃) will appear upfield, typically around 3.9 ppm.

-

¹³C NMR : The spectrum will display signals for all 14 carbons, with the carbons attached to fluorine exhibiting characteristic splitting (C-F coupling). The carbonyl carbon of the ester will be observed significantly downfield (~166 ppm).

-

¹⁹F NMR : This is a definitive technique for this molecule, which will show two distinct signals for the two non-equivalent fluorine atoms, confirming the 2,4-substitution pattern.

-

-

Infrared (IR) Spectroscopy : Key diagnostic peaks include a strong C=O stretch for the ester functional group around 1720 cm⁻¹, C-O stretching bands, and strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight, with the molecular ion peak (M⁺) expected at m/z 248. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.

Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling

The most reliable and widely adopted method for constructing the biaryl bond in Methyl 4-(2,4-difluorophenyl)benzoate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is celebrated for its high functional group tolerance, mild conditions, and excellent yields.

Reaction Rationale

The causality behind this choice of reaction lies in its robustness and predictability. The coupling joins an organoboron compound (2,4-difluorophenylboronic acid) with an organohalide (methyl 4-bromobenzoate). The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond, while the base is essential for activating the boronic acid.

Diagram 1: Suzuki-Miyaura Synthesis Workflow

Sources

Methyl 4-(2,4-difluorophenyl)benzoate molecular weight and formula

Topic: Methyl 4-(2,4-difluorophenyl)benzoate: Physicochemical Profile & Synthetic Methodology Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

Methyl 4-(2,4-difluorophenyl)benzoate (CAS: 268746-75-4) is a specialized biaryl intermediate utilized primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens. Structurally, it represents a "privileged scaffold"—a biphenyl core functionalized with an ester handle for further derivatization and a difluorinated ring to modulate metabolic stability and lipophilicity.

This guide provides a definitive technical breakdown of its molecular properties, a validated synthetic workflow via Suzuki-Miyaura cross-coupling, and critical characterization metrics required for industrial quality control.

Physicochemical Core Data

The following data establishes the baseline identity of the compound. All molecular weight calculations utilize IUPAC standard atomic weights.

| Property | Value | Technical Notes |

| IUPAC Name | Methyl 4-(2,4-difluorophenyl)benzoate | Biaryl system with orthogonal functionalization. |

| CAS Number | 268746-75-4 | Verified registry number. |

| Molecular Formula | C₁₄H₁₀F₂O₂ | |

| Molecular Weight | 248.23 g/mol | Average mass. |

| Exact Mass | 248.0649 g/mol | Monoisotopic mass (for HRMS validation). |

| SMILES | COC(=O)c1ccc(cc1)c2c(F)cc(F)cc2 | Useful for cheminformatics/docking. |

| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic due to the biaryl core and fluorine substitution. |

| Topological Polar Surface Area (TPSA) | 26.30 Ų | Indicates good membrane permeability (Rule of 5 compliant). |

Synthetic Methodology: The Suzuki-Miyaura Protocol

The most robust route to Methyl 4-(2,4-difluorophenyl)benzoate is the palladium-catalyzed cross-coupling of Methyl 4-bromobenzoate and 2,4-Difluorophenylboronic acid . This approach is preferred over the reverse coupling (boronate ester on the benzoate) due to the commercial availability and stability of the fluorinated boronic acid.

Reaction Logic & Mechanism

-

Catalyst Selection: Pd(dppf)Cl₂·DCM is chosen for its resistance to oxidation and high turnover frequency (TOF) with aryl bromides.

-

Base Effect: Potassium carbonate (K₂CO₃) provides sufficient basicity to activate the boronic acid to the boronate species without hydrolyzing the methyl ester.

-

Solvent System: A 1,4-Dioxane/Water (4:1) mixture ensures solubility of both the organic halides and the inorganic base, facilitating the transmetallation step.

Experimental Workflow (Step-by-Step)

Reagents:

-

Methyl 4-bromobenzoate (1.0 equiv)

-

2,4-Difluorophenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (3-5 mol%)

-

K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane/H₂O (degassed)

Protocol:

-

Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvation: Add degassed 1,4-dioxane and water.

-

Catalysis: Add the Palladium catalyst under a positive stream of N₂.

-

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the bromide.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.

-

Purification: Concentrate the organic layer. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product typically elutes as a white crystalline solid.

Visualizing the Pathway

Figure 1: Catalytic cycle for the synthesis of the target biaryl ester via Suzuki-Miyaura coupling.[1][2]

Structural Characterization & Quality Control

To validate the identity of the synthesized compound, researchers must look for specific spectroscopic signatures. The fluorine atoms induce significant splitting in the NMR spectra, which is diagnostic for this structure.

Proton NMR (¹H NMR) Expectations (CDCl₃, 400 MHz)

-

Benzoate Ring (AA'BB' System): Two doublets integrating to 2H each.[3]

-

δ ~8.10 ppm (d, 2H, ortho to ester).

-

δ ~7.60 ppm (d, 2H, ortho to biaryl bond).

-

-

Difluorophenyl Ring: Complex coupling patterns due to ¹H-¹⁹F coupling.

-

δ ~7.40 ppm (m, 1H, H-6' on difluoro ring).

-

δ ~6.90–7.00 ppm (m, 2H, H-3' and H-5', shielded by fluorine).

-

-

Methyl Ester:

-

δ 3.94 ppm (s, 3H).[4]

-

Carbon NMR (¹³C NMR) & Fluorine Coupling

The carbon signals on the difluorinated ring will appear as doublets (d) or doublets of doublets (dd) due to C-F coupling (

-

C-F Carbons: Look for large coupling constants at ~160–165 ppm.

-

Carbonyl: Single peak at ~166 ppm.

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion:

-

Base Peak: Often

Applications in Drug Discovery

This compound serves as a critical bioisostere scaffold .

-

Metabolic Blocking: The 2,4-difluoro substitution pattern is strategically used to block metabolic oxidation (P450 metabolism) at the phenyl ring positions that are typically prone to hydroxylation. This extends the half-life of drug candidates.

-

Diflunisal Analogs: The structure is a direct precursor to analogs of Diflunisal (an NSAID). Hydrolysis of the methyl ester yields the corresponding benzoic acid, which can be further modified to create potent cyclooxygenase (COX) inhibitors.

-

Liquid Crystals: Biaryl esters are classic mesogens. The fluorine substituents lower the melting point and viscosity while maintaining the dielectric anisotropy required for LCD displays.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

-

PubChem. (2024).[5] Compound Summary: Methyl 4-(2,4-difluorophenyl)benzoate. National Library of Medicine. Retrieved from [Link]

-

Gou, P., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Methyl 4-(2,4-difluorophenyl)benzoate in Organic Solvents

Introduction

Methyl 4-(2,4-difluorophenyl)benzoate is a complex aromatic ester with potential applications in pharmaceutical and materials science research. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. Solubility data dictates the choice of solvents for crystallization, influences reaction kinetics, and is fundamental to developing effective delivery systems.[1][2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and presents a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

The molecule is an ester with a molecular weight of approximately 172.13 g/mol .[4] Its structure comprises a polar ester group, two aromatic rings, and two fluorine substituents. The principle of "like dissolves like" is the primary determinant of solubility.[3][5]

-

Polarity and Intermolecular Forces: The ester group introduces polarity, allowing for dipole-dipole interactions.[3][6] The aromatic rings are largely non-polar and will interact via van der Waals forces. The highly electronegative fluorine atoms will influence the electron distribution in the phenyl ring.

-

Solubility in Organic Solvents: It is anticipated that Methyl 4-(2,4-difluorophenyl)benzoate will exhibit good solubility in a range of common organic solvents.[5][7]

-

High Solubility Predicted in: Solvents that can engage in dipole-dipole interactions and also accommodate the aromatic structure, such as acetone, ethyl acetate, and other esters. Chlorinated solvents like chloroform and dichloromethane are also likely to be effective.

-

Moderate to Good Solubility Predicted in: Alcohols like methanol and ethanol, where the polarity of the hydroxyl group can interact with the ester, though the overall polarity of the solvent is higher.[3]

-

Low Solubility Predicted in: Highly non-polar solvents like hexanes and highly polar, protic solvents like water.[5][6] The hydrophobic aromatic rings would limit solubility in water, a common characteristic of esters with significant hydrocarbon portions.[5][6]

-

The solubility of a compound generally increases with temperature, making temperature a critical parameter in any solubility determination.[5][8]

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[2][9] This method, coupled with gravimetric analysis for quantification, provides accurate results.[1]

Protocol: Shake-Flask Solubility Determination

This protocol outlines the steps to determine the solubility of Methyl 4-(2,4-difluorophenyl)benzoate in a selection of organic solvents at a specified temperature.

1. Materials and Equipment:

- Methyl 4-(2,4-difluorophenyl)benzoate (high purity)

- Selected organic solvents (analytical grade)

- Scintillation vials or sealed glass flasks

- Thermostatically controlled shaker or water bath

- Analytical balance

- Syringe filters (chemically compatible with the solvent)

- Pre-weighed vials for collecting the filtrate

- Drying oven or vacuum oven

2. Experimental Procedure:

-

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of Methyl 4-(2,4-difluorophenyl)benzoate to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Step 2: Equilibration

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study can determine the optimal equilibration time.

-

-

Step 3: Phase Separation and Sampling

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved particles.

-

-

Step 4: Gravimetric Analysis

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

-

Record the exact mass of the saturated solution transferred.

-

Evaporate the solvent from the vial. This can be done in a fume hood at ambient temperature or accelerated by gentle heating in a drying or vacuum oven. The drying temperature should be well below the boiling point of the solute to avoid any loss of the compound.[1]

-

Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial containing the dried solute.

-

-

Step 5: Calculation of Solubility

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution transferred.

-

Express the solubility in desired units, such as g/100g of solvent or mg/mL.

-

Diagram of the Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Data Analysis and Thermodynamic Insights

The solubility data obtained at different temperatures can be used to calculate important thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of solution.[2][8] These parameters provide deeper insights into the dissolution process, indicating whether it is endothermic or exothermic and whether it is enthalpy- or entropy-driven.[2][8]

Conclusion

While specific solubility data for Methyl 4-(2,4-difluorophenyl)benzoate requires experimental determination, its molecular structure suggests it will be soluble in a range of common organic solvents. The provided shake-flask protocol offers a robust and reliable method for researchers to generate this critical data. Accurate solubility information is indispensable for the effective utilization of this compound in further research and development, enabling informed decisions in process chemistry, formulation, and analytical method development.[1]

References

-

The Experimental Determination of Solubilities. ResearchGate. Available from: [Link]

-

Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1147-1151. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available from: [Link]

-

Methyl 2,4-Difluorobenzoate. PubChem. Available from: [Link]

-

Properties of Esters. (2023, January 22). Chemistry LibreTexts. Available from: [Link]

-

Li, H., et al. (2021). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Molecules, 26(16), 4941. Available from: [Link]

-

Methyl p-toluate. Solubility of Things. Available from: [Link]

-

Solubility in organic solvents Definition. Fiveable. Available from: [Link]

-

methyl 4-methyl benzoate. The Good Scents Company. Available from: [Link]

-

Methyl benzoate. Wikipedia. Available from: [Link]

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11449-11461. Available from: [Link]

-

F. S. S. D. Santos, et al. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Journal of Molecular Liquids, 367, 120276. Available from: [Link]

-

METHYL BENZOATE. Ataman Kimya. Available from: [Link]

-

Methyl benzoate - Registration Dossier. ECHA. Available from: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. fiveable.me [fiveable.me]

- 4. Methyl 2,4-difluorobenzoate 97 106614-28-2 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 8. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Synthesis of Methyl 4-(2,4-difluorophenyl)benzoate via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for synthesizing Methyl 4-(2,4-difluorophenyl)benzoate , a critical biaryl scaffold often utilized in liquid crystal engineering and pharmaceutical intermediate synthesis (analogous to diflunisal derivatives).

While the Suzuki-Miyaura reaction is a staple of modern organic synthesis, this specific substrate pair presents a "Silent Killer" in process chemistry: Protodeboronation . The electron-deficient nature of the 2,4-difluorophenylboronic acid makes the C-B bond susceptible to hydrolytic cleavage under basic conditions, potentially stalling the reaction or requiring large excesses of reagents.

Key Technical Advantages of This Protocol:

-

Base Selection: Utilizes Potassium Phosphate Tribasic (

) or Potassium Carbonate ( -

Catalyst Robustness: Employs

( -

Solvent Engineering: A Dioxane/Water biphasic system is tuned to solubilize the hydrophobic ester while providing the necessary aqueous interface for the base, optimizing the transmetallation rate over the decomposition rate.

Retrosynthetic & Mechanistic Analysis

The Chemical Challenge

The synthesis couples an electron-deficient aryl halide with an electron-deficient boronic acid.

-

Electrophile: Methyl 4-bromobenzoate (Activated for Oxidative Addition due to the electron-withdrawing ester).

-

Nucleophile: 2,4-Difluorophenylboronic acid (Prone to protodeboronation; the C-B bond is weakened by the inductive effect of fluorine atoms).

Catalytic Cycle Visualization

The following diagram illustrates the specific catalytic pathway, highlighting the critical Transmetallation step where base concentration plays a dual role (activator vs. decomposer).

Figure 1: Catalytic cycle emphasizing the entry points of substrates and the risk of protodeboronation at the activation stage.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| Methyl 4-bromobenzoate | 215.04 | 1.0 | 1.075 g (5.0 mmol) | Electrophile |

| 2,4-Difluorophenylboronic acid | 157.91 | 1.2 - 1.5 | 0.947 - 1.18 g | Nucleophile |

| 816.64 | 0.03 (3 mol%) | 122 mg | Catalyst | |

| 138.21 | 2.5 | 1.73 g | Base | |

| 1,4-Dioxane | Solvent | - | 20 mL | Organic Phase |

| Deionized Water | Solvent | - | 5 mL | Aqueous Phase |

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

-

Vessel Prep: Oven-dry a 100 mL round-bottom flask (RBF) or Schlenk tube. Equip with a magnetic stir bar.

-

Solids Addition: Charge the flask with Methyl 4-bromobenzoate (1.0 equiv), 2,4-Difluorophenylboronic acid (1.2 equiv), and

(2.5 equiv).-

Expert Tip: If the boronic acid is old, increase equivalents to 1.5 to account for potential dehydration to boroxine or partial decomposition.

-

-

Inerting: Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Nitrogen (

) or Argon. Repeat this cycle 3 times. Oxygen removal is critical to prevent homocoupling of the boronic acid.

Phase 2: Catalyst & Solvent Introduction

-

Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with

for 15 minutes. -

Catalyst Addition: Under a positive pressure of

, quickly remove the septum to add the-

Why this catalyst?

is robust and less air-sensitive than

-

-

Solvent Transfer: Syringe the degassed solvent mixture into the reaction flask.

Phase 3: Reaction & Monitoring

-

Heating: Place the flask in a pre-heated oil bath at 80°C . Stir vigorously (800+ RPM) to ensure efficient mixing of the biphasic system.

-

Timeline: The reaction typically reaches completion in 4–6 hours.

-

QC Check (TLC/HPLC):

-

TLC Eluent: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm). The product will be highly fluorescent/UV active.

-

Target: Disappearance of Methyl 4-bromobenzoate (

).

-

Phase 4: Workup & Purification

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

-

Separation: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).

-

Wash: Wash combined organics with Brine (sat. NaCl) to remove residual boronic acid and base.

-

Drying: Dry over anhydrous

or -

Purification:

-

Method A (Preferred): Recrystallization from hot Ethanol or Methanol. The biaryl ester crystallizes well.

-

Method B: Flash Column Chromatography (SiO2, Gradient 0-10% EtOAc/Hexanes).

-

Process Workflow Diagram

Figure 2: Linear workflow from inert setup to final purification.

Troubleshooting & Critical Parameters

Protodeboronation Control

If yields are low (<60%) and unreacted aryl halide remains:

-

Diagnosis: The boronic acid decomposed before coupling.

-

Solution: Switch base to

(anhydrous) and reduce water content (use Dioxane/Water 10:1) or switch to Toluene/Water (10:1). This lowers the concentration of free hydroxide ions that catalyze the C-B bond cleavage.

Ester Hydrolysis

If the carboxylic acid (4-(2,4-difluorophenyl)benzoic acid) is observed:

-

Cause: Base concentration too high or temperature too high (>100°C).

-

Solution: Ensure temperature is strictly 80°C. Do not use NaOH or KOH. Stick to Carbonates or Phosphates.

Safety (MSDS Highlights)

-

Methyl 4-bromobenzoate: Irritant. Avoid inhalation.

-

2,4-Difluorophenylboronic acid: Irritant.

-

Palladium Catalyst: Heavy metal toxicity. Handle in a fume hood.

-

1,4-Dioxane: Carcinogen suspect. Handle with double gloves and proper ventilation.

References

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3][4]

- Note: This reference establishes the kinetic instability of polyfluorinated boronic acids under basic conditions.

-

-

General Suzuki Coupling of Esters

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

- Note: The foundational review confirming the tolerance of ester functional groups in Suzuki protocols.

-

-

Synthesis of Diflunisal Analogs (Relevant Substrate Class)

-

Xu, Z., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. ACS Omega/NIH.

- Note: Provides specific conditions (Carbonate base, DMF/Water)

-

-

Catalyst Selection (Pd(dppf)Cl2)

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.

- Note: Practical guide on catalyst robustness and handling of boronic acid instability.

-

Sources

Purification of Methyl 4-(2,4-difluorophenyl)benzoate by recrystallization

Application Note: Purification of Methyl 4-(2,4-difluorophenyl)benzoate

Abstract

Methyl 4-(2,4-difluorophenyl)benzoate (CAS 268746-75-4) is a critical biaryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling. While chromatography is effective for small scales, it is cost-prohibitive and inefficient for scale-up. This application note details a robust recrystallization protocol designed to achieve >99.5% HPLC purity. The method specifically addresses common challenges in biaryl purification: removal of palladium catalyst residues, elimination of homocoupling byproducts, and prevention of "oiling out" during cooling.

Compound Profile & Solubility Logic

Chemical Structure Analysis:

-

Core: Biaryl backbone (hydrophobic, rigid, planar).

-

Functionality: Methyl ester (moderately polar, hydrogen bond acceptor) and Difluoro substitution (lipophilic, electron-withdrawing).

-

Implication: The molecule exhibits high solubility in halogenated solvents (DCM) and aromatics (Toluene), moderate solubility in hot alcohols, and low solubility in alkanes (Heptane/Hexane) and water.

Solvent System Selection Strategy: Based on the "Like Dissolves Like" principle and empirical data for biaryl esters, two solvent systems are recommended depending on the impurity profile.

| System | Solvent Composition | Mechanism | Best For |

| System A (Preferred) | Methanol (MeOH) or Isopropanol (IPA) | Temperature-dependent solubility switch. High solubility at reflux; low at RT. | General purification; Removal of polar boronic acid residues. |

| System B (Binary) | Ethyl Acetate / Heptane (1:3 to 1:5) | Anti-solvent precipitation. | Removing non-polar homocoupling dimers; Preventing oiling out. |

Pre-Recrystallization Workup (Critical)

Safety Note: Palladium residues can catalyze decomposition or colorize the final crystal lattice.

Before recrystallization, the crude reaction mixture must be treated to reduce Pd content:

-

Scavenger Treatment: Treat the organic process stream with activated carbon (e.g., Darco G-60) or a silica-based metal scavenger (e.g., SiliaMetS® Thiol) at 50°C for 30 minutes.

-

Filtration: Filter through a Celite® pad to remove the scavenger and colloidal palladium.

-

Concentration: Evaporate solvent to yield the crude solid.

Detailed Protocol: Recrystallization via Solvent System A (Methanol)

This protocol utilizes the high temperature coefficient of solubility for methyl esters in lower alcohols.

Reagents:

-

Crude Methyl 4-(2,4-difluorophenyl)benzoate

-

Methanol (HPLC Grade)

-

Optional: Seed crystals (from a previous pure batch)

Step-by-Step Procedure:

-

Dissolution (Reflux):

-

Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add Methanol (approx. 5-7 mL per gram of crude). Note: Volume depends on specific impurity levels.

-

Heat the mixture to reflux (65°C) with vigorous stirring.

-

Checkpoint: If solids remain after 10 minutes at reflux, add more MeOH in 1 mL increments until a clear solution is obtained. If black specks persist (insoluble Pd), perform a Hot Filtration immediately.

-

-

Hot Filtration (If required):

-

While keeping the solution near boiling, filter through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Prevention: Cold glassware will cause premature crystallization.

-

-

Controlled Cooling (Nucleation):

-

Remove the flask from the heat source.[1] Allow it to cool to room temperature (20-25°C) slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

-

Stirring: Gentle stirring (60 RPM) promotes uniform crystal growth and prevents occlusion of impurities.

-

Seeding: At approx. 40-45°C, if the solution remains clear, add a few mg of seed crystals to initiate nucleation.

-

-

Completion (Crystallization):

-

Once at room temperature, transfer the flask to an ice/water bath (0-4°C) for 1-2 hours to maximize yield.

-

-

Isolation:

-

Collect crystals via vacuum filtration using a Büchner funnel.[1]

-

Wash: Rinse the filter cake with cold (-20°C) Methanol (2 x 1 mL/g). Crucial: Warm wash solvent will dissolve your product.

-

-

Drying:

-

Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvent.

-

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: The solution became supersaturated at a temperature above the crystal melting point, or the solvent polarity gap is too wide (in binary systems).

-

Solution: Re-heat to redissolve.[2] Add a small amount of the "good" solvent (e.g., more EtOAc or MeOH). Increase stirring speed. Add seed crystals immediately upon cooling to the cloud point.

Issue: Low Yield

-

Solution: Concentrate the mother liquor (filtrate) by 50% and repeat the cooling/crystallization steps to harvest a "second crop." Note: Second crops usually have lower purity.

Issue: Colored Impurities

-

Cause: Conjugated organic byproducts or residual Pd.

-

Solution: If the crystals are off-white/yellow, redissolve in EtOAc and wash with 5% sodium metabisulfite (aq) or repeat the activated carbon treatment.

Workflow Visualization

Caption: Logical workflow for the purification of Methyl 4-(2,4-difluorophenyl)benzoate via methanol recrystallization.

Analytical Validation

To confirm success, the purified material must meet the following criteria:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/Water gradient) | > 99.5% Area |

| Identity | 1H NMR (CDCl3) | Matches structure; no solvent peaks. |

| Melting Point | DSC or Capillary | Sharp range (< 2°C variance). |

| Residual Pd | ICP-MS | < 10 ppm (if for pharma use). |

References

-

Suzuki-Miyaura Coupling & Purification

- Title: Practical Recrystalliz

- Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).

-

URL:[Link](Proxy link for general biaryl purification context)

-

Solvent Selection Guide

- Title: Solvents for Recrystalliz

- Source: University of Rochester, Department of Chemistry.

-

URL:[Link]

-

Palladium Removal Protocols

- Title: Removal of Palladium Impurities

- Source: Pl

-

URL:[Link]

-

General Crystallization Theory

- Title: Two-Solvent Recrystalliz

- Source: MIT OpenCourseWare.

-

URL:[Link]

Sources

Application Note & Protocol: A Scalable, Two-Step Synthesis of Methyl 4-(2,4-difluorophenyl)benzoate for Industrial Applications

Abstract

This document provides a comprehensive guide to the scalable synthesis of Methyl 4-(2,4-difluorophenyl)benzoate, a key intermediate in the manufacturing of pharmaceuticals and advanced materials. We present a robust, two-step synthetic route commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl backbone, followed by a classic Fischer esterification. The protocols detailed herein are designed for high yield, purity, and operational simplicity, making them suitable for transition from laboratory-scale research to industrial production. Emphasis is placed on the rationale behind procedural choices, process safety, and critical quality control parameters to ensure a reliable and reproducible manufacturing process.

Strategic Approach: Retrosynthetic Analysis

The molecular architecture of Methyl 4-(2,4-difluorophenyl)benzoate is characterized by two key functionalities: a biaryl linkage and a methyl ester. A logical retrosynthetic analysis disconnects these functionalities in reverse order of their likely formation in a scalable process.

-

C-O Bond Disconnection (Ester): The final product is an ester, which points to a highly reliable and economical Fischer esterification of the corresponding carboxylic acid, 4-(2,4-difluorophenyl)benzoic acid, with methanol.

-

C-C Bond Disconnection (Biaryl): The core 4-(2,4-difluorophenyl)benzoic acid intermediate contains a critical carbon-carbon bond between the two aromatic rings. For industrial synthesis, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier choice for constructing such bonds due to its mild reaction conditions, high functional group tolerance, and broad commercial availability of catalysts and starting materials.[1][2][3]

This two-step approach is advantageous as it isolates the complexities of C-C bond formation from the straightforward and high-yielding esterification process.

Caption: Retrosynthetic analysis of Methyl 4-(2,4-difluorophenyl)benzoate.

Protocol Part I: Suzuki-Miyaura Cross-Coupling

This initial stage constructs the pivotal biaryl carboxylic acid intermediate. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, particularly valued in the pharmaceutical industry for its reliability.[2][3]

Principle & Mechanism

The reaction couples an organoboronic acid with an organohalide using a palladium(0) catalyst.[1] The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic fragments are coupled and ejected from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Typical Grade |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 585-76-2 | >99% |

| (2,4-Difluorophenyl)boronic Acid | C₆H₅BF₂O₂ | 157.91 | 144025-03-6 | >98% |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 | Catalyst grade |

| Triphenylphosphine | PPh₃ | 262.29 | 603-35-0 | >99% |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, >99% |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or Absolute |

| Water | H₂O | 18.02 | 7732-18-5 | Deionized |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 37% (conc.) |

Step-by-Step Protocol: Synthesis of 4-(2,4-difluorophenyl)benzoic Acid

-

Reactor Setup: Equip a suitably sized jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe. Ensure the system is purged with nitrogen to establish an inert atmosphere.

-

Catalyst Preparation (In Situ): To the reactor, charge Toluene (approx. 10 volumes relative to 4-bromobenzoic acid), Palladium(II) Acetate (0.01 mol eq.), and Triphenylphosphine (0.03 mol eq.). Stir the mixture at room temperature for 15-20 minutes. Rationale: This pre-mixing allows for the in-situ formation of the active Pd(0) catalyst from the more stable Pd(II) precatalyst.[1]

-

Reagent Charging: Sequentially add 4-Bromobenzoic Acid (1.0 eq.), (2,4-Difluorophenyl)boronic Acid (1.2 eq.), and a 2M aqueous solution of Potassium Carbonate (3.0 eq.).

-

Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Maintain this temperature for 4-6 hours.

-

In-Process Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until consumption of the 4-bromobenzoic acid starting material is complete.

-

Work-up and Isolation:

-

Cool the reactor to room temperature.

-

Transfer the mixture to a separatory funnel and remove the lower aqueous phase.

-

Wash the organic phase with deionized water (2 x 5 volumes).

-

Transfer the aqueous phases back to the reactor and cool to 0-5 °C using an ice bath.

-

With stirring, slowly add concentrated Hydrochloric Acid until the pH of the solution is ~2. A white precipitate will form. Rationale: The product exists as a water-soluble carboxylate salt in the basic medium. Acidification protonates it, causing precipitation due to its low solubility in water.

-

-

Purification:

-

Filter the precipitated solid using a Büchner funnel and wash the filter cake thoroughly with cold deionized water.

-

Dry the solid under vacuum at 60-70 °C to a constant weight.

-

For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

-

Protocol Part II: Fischer Esterification

This second stage converts the biaryl carboxylic acid into its corresponding methyl ester. The Fischer esterification is a robust, acid-catalyzed equilibrium process.[4][5][6]

Principle & Mechanism

In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers and the elimination of a water molecule, the ester is formed.

Caption: High-level workflow for the two-step synthesis.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Typical Grade |

| 4-(2,4-difluorophenyl)benzoic Acid | C₁₃H₈F₂O₂ | 234.20 | 885482-19-9 | >98% (from Part I) |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 98% (conc.) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade |

| Brine (Saturated NaCl) | NaCl/H₂O | - | - | Saturated Solution |

| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous |

Step-by-Step Protocol: Synthesis of Methyl 4-(2,4-difluorophenyl)benzoate

-

Reactor Setup: Use a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Charging: To the flask, add 4-(2,4-difluorophenyl)benzoic Acid (1.0 eq.) and Methanol (15-20 volumes). Stir until the solid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated Sulfuric Acid (0.1-0.2 eq.) to the stirring solution. An exotherm may be observed.

-

Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Rationale: Using a large excess of methanol as the solvent drives the reaction equilibrium toward the product, ensuring high conversion.[5][6]

-

In-Process Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting carboxylic acid.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Dilute the residue with Dichloromethane (10 volumes) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Deionized water (2 x 5 volumes)

-

Saturated sodium bicarbonate solution (2 x 5 volumes, CAUTION: CO₂ evolution, vent frequently ) until the aqueous layer is basic.[4] Rationale: This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

-

Brine solution (1 x 5 volumes). Rationale: This helps to break any emulsions and begins the drying process.

-

-

-

Purification:

-

Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

-

Recrystallize the crude solid from a minimal amount of hot methanol or isopropanol to afford the pure Methyl 4-(2,4-difluorophenyl)benzoate.

-

Dry the crystals under vacuum.

-

Process Safety and Industrial Considerations

-

Hazard Analysis:

-

Palladium Catalysts: Can be pyrophoric and are heavy metals. Handle in a well-ventilated area or fume hood.[7]

-

Solvents: Toluene and Dichloromethane are flammable and toxic. Methanol is flammable and toxic. All solvent handling should be performed in a fume hood with appropriate personal protective equipment (PPE).[8]

-

Acids/Bases: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Potassium carbonate is a moderate base. Use appropriate PPE, including gloves, lab coat, and safety goggles.

-

-

Scalability Factors:

-

Thermal Management: Both the Suzuki coupling and the acid addition in the esterification can be exothermic. On a large scale, controlled addition rates and efficient reactor cooling are critical to prevent runaway reactions.[8][9]

-

Catalyst Optimization: For industrial production, minimizing the palladium catalyst loading is crucial for economic viability. Screening different ligands or using more active pre-catalysts can reduce catalyst usage. Heterogeneous catalysts on supports like carbon or silica can also be explored for easier removal and potential recycling.[10][11]

-

Waste Management: The process generates aqueous waste containing salts and residual solvents, as well as organic solvent waste. All waste streams must be handled and disposed of in accordance with local environmental regulations.

-

Characterization and Quality Control

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Results |

| 4-(2,4-difluorophenyl)benzoic Acid | ¹H NMR | Complex aromatic multiplets. A broad singlet for the carboxylic acid proton (>12 ppm). |

| ¹⁹F NMR | Two distinct multiplets corresponding to the two fluorine atoms. | |

| LC-MS | [M-H]⁻ ion corresponding to the calculated molecular weight (233.04). | |

| HPLC | Purity >98%. | |

| Methyl 4-(2,4-difluorophenyl)benzoate | ¹H NMR | Complex aromatic multiplets. A sharp singlet around 3.9 ppm for the methyl ester protons. |

| ¹⁹F NMR | Two distinct multiplets corresponding to the two fluorine atoms. | |

| GC-MS | Molecular ion [M]⁺ corresponding to the calculated molecular weight (248.23). | |

| HPLC | Purity >99.5%. | |

| Melting Point | Conforms to reference standard. |

Conclusion

The described two-step synthesis of Methyl 4-(2,4-difluorophenyl)benzoate via Suzuki-Miyaura coupling and subsequent Fischer esterification represents a highly efficient and scalable route. By carefully controlling reaction parameters, implementing in-process monitoring, and adhering to safety protocols, this method can reliably produce high-purity material suitable for demanding industrial applications. The detailed protocols and underlying scientific principles provided in this note serve as a robust foundation for researchers and process chemists in the pharmaceutical and chemical industries.

References

- Vertex AI Search. (2024). Grignard Reaction Reagents: A Toolbox for Chemists.

- Aure Chemical. (2026).

- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- University of Wisconsin-Madison. (n.d.).

- American Chemical Society. (n.d.). Grignard Reaction.

- Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC press.

- JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.

- Wikipedia. (n.d.). Cross-coupling reaction.

- Laboratory Safety Standard Operating Procedure (SOP). (2018).

- Zhang, L., et al. (n.d.).

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- U.S. Patent No. US5142093A. (1992). Process for the preparation of 4-(2,4-difluorophenyl)

- University of Toronto. (n.d.).

- Sharif, M., et al. (n.d.). One-pot synthesis of difluorinated ortho-terphenyls by site-selective suzuki-miyaura reactions of 1,2-dibromo-3,5-difluorobenzene.

- OperaChem. (2024).

- Li, J., et al. (2025).

- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

- Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- Google Patents. (2008).

- GEA. (n.d.).

- Khan, I., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.

- California State University, Bakersfield. (n.d.).

- PubChem. (n.d.). 4-(4-Fluorophenyl)benzoic acid.

- MDPI. (2017).

- Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.

- Journal of Synthetic Chemistry. (2024).

- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Organic Syntheses. (1923). Working with Hazardous Chemicals.

- Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Google Patents. (n.d.). EP1044956A1 - A process for the preparation of 2-(4-methylphenyl)

Sources

- 1. Palladium Catalysts for Cross-Coupling Reactions | Aure Chemical [aurechem.com]

- 2. nobelprize.org [nobelprize.org]

- 3. jove.com [jove.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

- 9. dchas.org [dchas.org]

- 10. mdpi.com [mdpi.com]

- 11. jsynthchem.com [jsynthchem.com]

Application Note: Methyl 4-(2,4-difluorophenyl)benzoate as a Key Precursor for High-Performance Fluorinated Biphenyl Liquid Crystals

Abstract

Fluorinated biphenyl liquid crystals are foundational components in modern liquid crystal display (LCD) technologies, prized for their exceptional thermal and chemical stability, low viscosity, and tunable electro-optical properties.[1][2] The strategic incorporation of fluorine atoms into the mesogenic core significantly influences properties such as dielectric anisotropy and clearing points, enabling the development of advanced displays.[3][4][5][6] This application note provides a comprehensive technical guide on the utilization of methyl 4-(2,4-difluorophenyl)benzoate as a pivotal precursor for synthesizing a target class of fluorinated biphenyl liquid crystals. We present detailed, field-proven protocols for the synthesis of the precursor itself via a Suzuki-Miyaura coupling, its subsequent hydrolysis to the corresponding carboxylic acid, and the final esterification to yield a representative liquid crystal molecule. The causality behind experimental choices, characterization methodologies, and troubleshooting are discussed in depth to provide researchers with a robust framework for development.

Introduction: The Significance of Fluorination in Liquid Crystal Design

The performance of a liquid crystal material is intrinsically linked to its molecular structure. The introduction of fluorine atoms is a critical design strategy for tailoring the physical properties of calamitic (rod-like) mesogens.[5] Compared to their non-fluorinated analogues, fluorinated liquid crystals exhibit a superior combination of characteristics essential for high-performance displays like those utilizing Thin-Film Transistor (TFT) technology.[2]

Key Advantages Conferred by Fluorine Substitution:

-

Optimal Dielectric Anisotropy (Δε): The high electronegativity of fluorine creates strong dipole moments. The position of fluorine atoms on the aromatic core allows for precise control over the magnitude and direction of the net molecular dipole, which is crucial for achieving low threshold voltages.[4][5]

-

Reduced Viscosity: Fluorinated materials generally exhibit lower viscosity, which translates to faster switching speeds and improved response times in display devices.[1][7]

-

Enhanced Stability and Reliability: Fluorination improves metabolic stability and impedes oxidative degradation, leading to a longer operational lifetime and a high voltage holding ratio (VHR), a critical parameter for AM-LCDs.[7][8][9]

-

Broadened Temperature Range: The presence of fluorine can modify intermolecular interactions, affecting melting points and clearing points, often widening the operational nematic phase range.[3][5]

Methyl 4-(2,4-difluorophenyl)benzoate serves as an ideal and versatile starting point for this class of materials. It already contains the critical difluorobiphenyl core, and the methyl ester group provides a convenient chemical handle for elongation and modification to produce a diverse library of final liquid crystal products.

Synthetic Strategy Overview

The synthesis of a target fluorinated biphenyl liquid crystal, such as 4'-pentyl-[1,1'-biphenyl]-4-yl 4-(2,4-difluorophenyl)benzoate, from basic starting materials can be logically divided into a three-stage process. This modular approach allows for purification and characterization at each critical step, ensuring high purity of the final product.

Caption: Overall synthetic workflow from starting materials to the final liquid crystal.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2,4-difluorophenyl)benzoate (Precursor)

The formation of the C-C bond to create the biphenyl structure is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction is widely used for preparing biphenyl derivatives due to its high yields and tolerance for various functional groups.[12]

Rationale: The Suzuki coupling provides a direct and high-yielding route to the biphenyl core. We couple a commercially available aryl bromide with an arylboronic acid. The palladium catalyst facilitates the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[11] The base is crucial for the transmetalation step.

Step-by-Step Methodology:

-

Reagent Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (4-(methoxycarbonyl)phenyl)boronic acid (1.0 eq), 1-bromo-2,4-difluorobenzene (1.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol as the solvent, followed by an aqueous solution of 2 M sodium carbonate (Na₂CO₃) (3.0 eq).

-

Reaction Execution: Purge the system with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or methanol to yield the pure methyl 4-(2,4-difluorophenyl)benzoate as a white solid.

Characterization Data (Expected):

| Analysis | Expected Result |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons of both rings and a characteristic singlet for the methyl ester protons (~3.9 ppm). |

| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbon of the ester (~166 ppm) and carbons bearing fluorine, which will show characteristic C-F coupling.[13] |

| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₁₄H₁₀F₂O₂. |

| Melting Point | A sharp melting point, indicating high purity. |

Protocol 2: Hydrolysis to 4-(2,4-Difluorophenyl)benzoic Acid

The methyl ester is converted to the more versatile carboxylic acid intermediate via base-catalyzed hydrolysis (saponification).[14][15]

Rationale: Basic hydrolysis is an irreversible and efficient method for cleaving esters.[16] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The subsequent acidification step protonates the resulting carboxylate salt to yield the neutral carboxylic acid, which precipitates from the aqueous solution.[17]

Step-by-Step Methodology:

-

Reagent Setup: Dissolve methyl 4-(2,4-difluorophenyl)benzoate (1.0 eq) in a mixture of methanol and a 2 M aqueous solution of sodium hydroxide (NaOH) (4.0 eq) in a round-bottom flask.

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. The solution should become homogeneous as the reaction proceeds. Monitor the disappearance of the starting material by TLC.

-

Work-up and Acidification: After cooling, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2. A white precipitate of the carboxylic acid will form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Dry the product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

Characterization Data (Expected):

| Analysis | Expected Result |

|---|---|

| ¹H NMR | Disappearance of the methyl singlet at ~3.9 ppm. Appearance of a broad singlet for the carboxylic acid proton, typically >10 ppm. |

| IR Spec | Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid dimer, alongside the C=O stretch. |

| Melting Point | A distinct and sharp melting point, higher than the starting ester. |

Protocol 3: Esterification to Final Liquid Crystal Product

The final step involves coupling the carboxylic acid intermediate with a phenol bearing the desired terminal alkyl chain (e.g., 4-pentylphenol). A Steglich esterification using DCC/DMAP is highly effective for this transformation.

Rationale: While Fischer esterification is an option, it is a reversible reaction requiring harsh conditions.[18][19] A Steglich esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst is a milder, more efficient, and generally higher-yielding method for forming esters from acids and alcohols, especially when one of the components is sterically hindered or less reactive.

Step-by-Step Methodology:

-

Reagent Setup: In a dry flask under a nitrogen atmosphere, dissolve 4-(2,4-difluorophenyl)benzoic acid (1.0 eq), 4-pentylphenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise with stirring.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU), the byproduct, will form.

-

Work-up: Filter off the DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final liquid crystal product.

Structure-Property Relationships

The properties of the final liquid crystal are directly governed by its molecular architecture. The choices made during synthesis have predictable consequences on performance.

Caption: Relationship between molecular structure and key liquid crystal properties.

-

Difluorophenyl Group: The two lateral fluorine atoms create a strong dipole moment perpendicular to the long axis of the molecule. This results in a large, negative dielectric anisotropy (Δε < 0), which is highly desirable for vertically aligned (VA) mode LCDs.

-

Biphenyl Core: The rigid biphenyl unit provides the necessary structural anisotropy to promote the formation of the nematic liquid crystal phase. It also contributes significantly to a high birefringence (Δn).

-

Terminal Alkyl Chain: The length and nature of the terminal alkyl chain (in this case, pentyl) are critical for controlling the melting point and the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase).

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low yield in Suzuki Coupling | Inactive catalyst; inefficient base; poor quality boronic acid. | Use fresh, high-purity reagents. Ensure the system is thoroughly deoxygenated before heating. Consider a more active catalyst/ligand system if necessary. |

| Incomplete Hydrolysis | Insufficient reaction time or amount of base; sterically hindered ester. | Increase reflux time. Use a higher concentration of NaOH or a co-solvent like THF to improve solubility. |

| Difficult Purification of Final Ester | Contamination with dicyclohexylurea (DCU). | Filter the reaction mixture carefully before work-up. If DCU persists, it can sometimes be removed by precipitation from the crude product in a cold non-polar solvent. |

| Product Fails to Show LC Phase | Impurities present; incorrect terminal chain length for the core used. | Ensure high purity through rigorous purification. Synthesize analogues with different chain lengths to find the optimal mesogenic structure. |

Conclusion

Methyl 4-(2,4-difluorophenyl)benzoate is a highly valuable and adaptable precursor for the synthesis of advanced fluorinated biphenyl liquid crystals. The synthetic route outlined—proceeding through a Suzuki coupling, saponification, and final esterification—is a robust and modular strategy that allows for precise control over the final molecular architecture. By understanding the rationale behind each synthetic step and the relationship between structure and function, researchers can efficiently develop novel liquid crystal materials tailored for the demanding requirements of next-generation display technologies.

References

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

Praefcke, K., & Wingen, R. (2022). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Materials, 15(19), 6826. [Link]

-

Gomez-Benitez, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. [Link]

-

Wang, Y., et al. (2025). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 17(6), 1234. [Link]